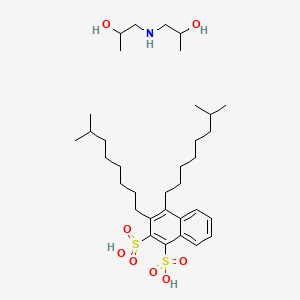
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol is a complex organic compound with a unique structure that combines a naphthalene core with sulfonic acid groups and a hydroxypropylamino side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with sulfonating agents to introduce sulfonic acid groups. The hydroxypropylamino side chain can be introduced through a reaction with propylene oxide and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonic acid groups to sulfonate salts.
Substitution: The hydroxypropylamino side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a β2-adrenergic receptor blocker.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects primarily by blocking the β2-adrenergic receptor. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by epinephrine. Specifically, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels .
相似化合物的比较
Similar Compounds
Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
Naphthalene-1,3-disulfonic acid: Another naphthalene derivative with sulfonic acid groups.
Bis(7-methyloctyl) adipate: A compound with similar alkyl side chains.
Uniqueness
3,4-Bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol is unique due to its combination of a naphthalene core, sulfonic acid groups, and a hydroxypropylamino side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
63568-35-4 |
|---|---|
分子式 |
C34H59NO8S2 |
分子量 |
674.0 g/mol |
IUPAC 名称 |
3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C28H44O6S2.C6H15NO2/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(8)3-7-4-6(2)9/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);5-9H,3-4H2,1-2H3 |
InChI 键 |
UEBILQPBSMAQRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CC(CNCC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















